Camsirubicin

Beschreibung

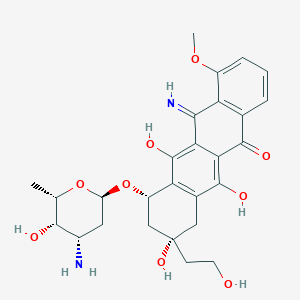

Structure

3D Structure

Eigenschaften

CAS-Nummer |

236095-26-4 |

|---|---|

Molekularformel |

C27H32N2O9 |

Molekulargewicht |

528.5 g/mol |

IUPAC-Name |

(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |

InChI |

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23+,27-/m0/s1 |

InChI-Schlüssel |

GNCWGPLZJLZZPI-KUIJCEFOSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Camsirubicin; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Camsirubicin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camsirubicin (formerly GPX-150, MNPR-201), a novel analog of the widely used anthracycline doxorubicin, has been engineered to retain potent anticancer activity while mitigating the dose-limiting cardiotoxicity associated with its parent compound. This technical guide provides an in-depth exploration of this compound's core mechanism of action in cancer cells. It details its function as a DNA intercalator and a selective topoisomerase IIα inhibitor, leading to DNA damage, cell cycle arrest, and apoptosis. This document synthesizes available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades. However, their clinical utility is often hampered by the risk of irreversible cardiotoxicity. This compound was developed to address this limitation by modifying the doxorubicin structure to reduce the formation of cardiotoxic metabolites and reactive oxygen species. The antitumor effects of this compound, similar to doxorubicin, are primarily mediated through the stabilization of the topoisomerase II complex after DNA strand breaks and through DNA intercalation, ultimately leading to tumor cell apoptosis. A key differentiator for this compound is its substantial selectivity for inhibiting topoisomerase IIα over topoisomerase IIβ, an isoform implicated in doxorubicin-induced cardiotoxicity.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted approach that disrupts fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

Like other anthracyclines, this compound intercalates into the DNA, distorting the helical structure and interfering with DNA and RNA synthesis. However, its primary mechanism of action is the inhibition of topoisomerase II. Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.

This compound acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.

Selective Inhibition of Topoisomerase II Isoforms

A critical aspect of this compound's mechanism is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform.

-

Topoisomerase IIα: Primarily expressed in proliferating cells and is the main target for many anticancer drugs. Its inhibition is linked to the desired cytotoxic effects.

-

Topoisomerase IIβ: Expressed in both proliferating and quiescent cells, including cardiomyocytes. Inhibition of this isoform is believed to be a major contributor to the cardiotoxicity of doxorubicin.

Preclinical studies have demonstrated that this compound is substantially more selective than doxorubicin for inhibiting topoisomerase IIα. This selectivity likely underlies the observed minimal cardiotoxicity of this compound in both preclinical models and clinical trials. For instance, in one in vitro study, doxorubicin inhibited the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM, whereas this compound showed no significant effect at concentrations up to 100 μM[1].

Cellular Consequences of this compound Action

The molecular events initiated by this compound converge to induce cancer cell death.

Cell Cycle Arrest

The accumulation of DNA double-strand breaks triggers cell cycle checkpoints, leading to a halt in cell cycle progression. This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis. While specific studies on this compound's effect on cell cycle phases are limited, anthracyclines are known to typically induce a G2/M phase arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells treated with effective doses of this compound. The DNA damage and cellular stress induced by the drug activate intrinsic and extrinsic apoptotic pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Amrubicin, another anthracycline, has been shown to induce apoptosis through the activation of caspase-3/7, preceded by a loss of mitochondrial membrane potential[2]. It is highly probable that this compound follows a similar pathway.

Immunogenic Cell Death

Recent preclinical findings suggest that this compound can induce immunogenic cell death (ICD). A study demonstrated that this compound increases the surface exposure of calreticulin (CALR) and heat shock protein 90 (HSP90) on MDA-MB-468 breast cancer cells. Surface-exposed calreticulin acts as an "eat-me" signal, promoting the phagocytosis of cancer cells by dendritic cells and initiating an antitumor immune response.

Quantitative Data

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Breast Cancer | Data not publicly available | [3] |

Researchers are encouraged to consult Monopar Therapeutics' publications for more detailed preclinical data.

Clinical Efficacy in Advanced Soft Tissue Sarcoma (ASTS)

Clinical trials have provided quantitative data on the antitumor activity of this compound in patients with ASTS.

| Dose Level | Patient Cohort | Tumor Size Reduction | Reference |

| 520 mg/m² | 1 patient | 21% after 6 cycles | [4] |

| 650 mg/m² | 2 patients | 18% and 20% after 2 cycles | [4] |

Experimental Protocols

Topoisomerase II Activity Assay (Decatenation Assay)

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a topoisomerase II inhibitor.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, assay buffer (containing ATP and MgCl2), and the test compound (this compound or doxorubicin).

-

Enzyme Addition: Add purified human topoisomerase IIα or IIβ to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a specified duration.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions.

-

Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA but cannot cross the intact membrane of live or early apoptotic cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a significant advancement in anthracycline-based chemotherapy. Its core mechanism of action, centered on DNA intercalation and selective topoisomerase IIα inhibition, provides a strong foundation for its potent anticancer activity. The key advantage of its isoform selectivity, which spares topoisomerase IIβ, translates into a markedly improved cardiac safety profile compared to doxorubicin. The induction of immunogenic cell death further adds to its potential as a next-generation anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for ongoing research and development efforts in oncology. Further preclinical studies to elucidate the full spectrum of its in vitro cytotoxicity and the detailed signaling pathways it modulates will be crucial for optimizing its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

Camsirubicin vs doxorubicin molecular structure

An In-depth Technical Guide to the Molecular and Clinical Distinctions Between Camsirubicin and Doxorubicin

Executive Summary

Doxorubicin has been a cornerstone of chemotherapy for decades, valued for its broad-spectrum efficacy against a variety of cancers.[1][][3] However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a life-threatening side effect that limits its long-term use.[4][5] this compound, a novel analog of doxorubicin, has been engineered to mitigate this cardiac damage while retaining potent antitumor activity.[5][6][7] This technical guide provides a detailed comparison of the molecular structures, mechanisms of action, and clinical profiles of this compound and doxorubicin, offering insights for researchers and drug development professionals.

Molecular Structure Comparison

The fundamental difference between this compound and doxorubicin lies in two specific modifications to the anthracycline core, as detailed by its chemical name: 5-imino-13-deoxydoxorubicin.[7][8]

-

5-imino Substitution: The ketone group at the C-5 position of the anthraquinone ring in doxorubicin is replaced with an imino (=N) group in this compound.

-

13-deoxy Modification: The side chain at C-9 is altered. Doxorubicin has a hydroxyacetyl group (-COCH₂OH), whereas this compound has a 2-hydroxyethyl group (-CH₂CH₂OH), removing the ketone at the C-13 position.

These alterations result in distinct chemical properties, as summarized below.

| Feature | Doxorubicin | This compound | Reference |

| Chemical Formula | C₂₇H₂₉NO₁₁ | C₂₇H₃₂N₂O₉ | [8][9] |

| Molecular Weight | 543.5 g/mol | 528.5 g/mol | [8][9] |

| Synonym | Adriamycin | GPX-150; 5-imino-13-deoxydoxorubicin | [8][10] |

| C-5 Position | Ketone (=O) | Imino (=N) | [8] |

| C-9 Side Chain | Hydroxyacetyl (-COCH₂OH) | 2-Hydroxyethyl (-CH₂CH₂OH) | [8] |

Mechanism of Action and Mechanistic Differences

Both drugs exert their anticancer effects primarily through interaction with DNA and topoisomerase II, but their structural differences lead to distinct biological consequences, particularly concerning toxicity.

Doxorubicin's Mechanism of Action

Doxorubicin's cytotoxic effects are attributed to a multi-faceted mechanism:

-

DNA Intercalation: The planar anthraquinone ring of doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription processes.[][4][11]

-

Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils. This traps the enzyme, leading to double-strand DNA breaks and subsequent apoptosis.[4][12]

-

Reactive Oxygen Species (ROS) Generation: The quinone moiety in the doxorubicin structure can undergo redox cycling, leading to the production of free radicals like superoxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and is considered a primary driver of its cardiotoxicity.[4]

This compound's Differentiated Mechanism

This compound is designed to retain the core anticancer activities while minimizing the cardiotoxic effects.[7]

-

Preserved DNA Intercalation and Topoisomerase II Inhibition: Like doxorubicin, this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[7][8] Some evidence suggests it may selectively target the topoisomerase IIβ isoform.[13]

-

Reduced ROS Generation: The key modifications at the C-5 and C-13 positions are believed to significantly reduce the molecule's ability to participate in the redox cycling that generates cardiotoxic free radicals. This is the central hypothesis for its improved safety profile.[14]

Clinical Data and Comparative Efficacy

Clinical trials, particularly the Phase 1b study in Advanced Soft Tissue Sarcoma (ASTS), have provided crucial data on this compound's safety and efficacy, allowing for a direct comparison with doxorubicin, the standard first-line treatment for this condition.[15][16]

Efficacy in Advanced Soft Tissue Sarcoma (ASTS)

| Metric | Doxorubicin | This compound (Phase 1b Data) | Reference |

| Context | Standard 1st-line therapy for ASTS | Dose-escalation trial in ASTS patients | [15][16] |

| Typical Dosing | 60-75 mg/m² per cycle | Dose escalated up to 650 mg/m² per cycle | [6][15] |

| Tumor Response | Established efficacy | 18-20% tumor size reduction at 650 mg/m² dose; 21% reduction at 520 mg/m² dose. | [15][17] |

| Disease Control | Varies | All 3 patients at 520 mg/m² achieved stable disease. | [15][17] |

Comparative Safety and Tolerability

The most significant distinction observed clinically is the improved side-effect profile of this compound.

| Adverse Event | Doxorubicin (Reported Rates) | This compound (Phase 1b Data) | Reference |

| Cardiotoxicity | Well-documented, irreversible, and dose-limiting. | No drug-related cardiotoxicity observed, monitored by LVEF. | [14][15][18] |

| Hair Loss (Alopecia) | ~50% of patients report some hair loss. | ~25% of patients experienced hair loss (17% low grade, 8% >50%). | [15][18] |

| Oral Mucositis | ~35-40% of patients experience mild-to-severe mucositis. | ~8-14% of patients experienced mild-to-severe mucositis. | [15][18] |

These data suggest that the molecular modifications in this compound successfully translate to a clinically meaningful reduction in hallmark doxorubicin-associated toxicities, potentially allowing for higher cumulative doses and longer treatment durations.[14]

Experimental Protocols and Methodologies

Evaluating and comparing anthracycline analogs involves a standardized progression from preclinical assays to clinical trials.

Key Preclinical and Clinical Assays

-

Cytotoxicity Assays (e.g., MTT or CellTiter-Glo®):

-

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

-

Methodology: Cancer cell lines are seeded in 96-well plates and incubated with serial dilutions of this compound or doxorubicin for 48-72 hours. A reagent that measures metabolic activity (proportional to the number of viable cells) is added, and absorbance or luminescence is read. IC50 values are then calculated to compare potency.

-

-

Topoisomerase II Inhibition Assay:

-

Objective: To confirm and quantify the inhibition of topoisomerase II activity.

-

Methodology: A DNA substrate (e.g., supercoiled plasmid) is incubated with purified human topoisomerase II enzyme in the presence of varying concentrations of the drug. The reaction products are separated by agarose gel electrophoresis. Effective inhibition is observed as a reduction in the conversion of supercoiled DNA to its relaxed or linearized form.

-

-

In Vivo Tumor Xenograft Studies:

-

Objective: To evaluate antitumor efficacy in a living organism.

-

Methodology: Immunocompromised mice are implanted with human tumor cells. Once tumors are established, mice are treated with this compound, doxorubicin, or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed to determine the percentage of tumor growth inhibition.

-

-

Clinical Cardiotoxicity Monitoring:

-

Objective: To assess the impact on cardiac function in human patients.

-

Methodology: As performed in the this compound Phase 1b trial (NCT05043649), cardiac function is monitored by measuring the Left Ventricular Ejection Fraction (LVEF) using echocardiograms at baseline and regular intervals during treatment. A significant drop in LVEF is a primary indicator of cardiotoxicity.[5][15]

-

General Experimental Workflow

The logical flow for comparing a novel analog like this compound to a standard drug like doxorubicin follows a clear path from the lab to the clinic.

Conclusion

This compound represents a rationally designed evolution of doxorubicin, engineered to uncouple potent anticancer efficacy from dose-limiting cardiotoxicity. The targeted modifications at the C-5 and C-13 positions appear to successfully reduce the generation of reactive oxygen species while preserving the crucial DNA-damaging mechanisms. Early clinical data in ASTS patients are promising, demonstrating significant tumor responses and a markedly improved safety profile regarding cardiotoxicity, alopecia, and mucositis when compared to historical data for doxorubicin. These findings support the continued development of this compound as a potentially safer and more effective therapeutic option for cancers currently treated with anthracyclines.

References

- 1. remedypublications.com [remedypublications.com]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Monopar Announces Successful Advancement of this compound Phase 1b Clinical Trial Past Fourth Cohort, Escalates Next to 650mg/m2 - BioSpace [biospace.com]

- 7. Facebook [cancer.gov]

- 8. This compound | C27H32N2O9 | CID 135446069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Doxorubicin (Adriamycin) | C27H30ClNO11 | CID 51066577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

- 15. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

- 16. targetedonc.com [targetedonc.com]

- 17. onclive.com [onclive.com]

- 18. Monopar Announces this compound Clinical Program Update - Improved Side Effect Profile Seen to Date Compared to Doxorubicin :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

The Synthesis of Camsirubicin: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthetic Pathway of a Promising Doxorubicin Analogue

Camsirubicin, also known as GPX-150, is a synthetic analogue of the widely used chemotherapeutic agent doxorubicin.[1][2] Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, this compound features two key structural modifications: the substitution of the C5-ketone with an imino group and the removal of the C13-hydroxyl group.[1][2] This technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols and quantitative data, intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategy

The synthesis of this compound (5-imino-13-deoxydoxorubicin) originates from doxorubicin, involving a multi-step process that strategically introduces the desired chemical modifications while protecting other reactive functionalities within the molecule. The overall pathway can be conceptualized as follows:

Caption: Overall synthetic strategy for this compound.

Detailed Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a nuanced process requiring careful control of reaction conditions. The following sections detail the key transformations.

Step 1: Protection of Doxorubicin

To prevent unwanted side reactions, the amino group on the daunosamine sugar and the primary hydroxyl group at the C-14 position of doxorubicin are protected. A common protection strategy involves trifluoroacetylation of the amino group and tritylation of the C-14 hydroxyl group.

Experimental Protocol:

-

N-Trifluoroacetylation: Doxorubicin hydrochloride is dissolved in a suitable solvent such as pyridine. Ethyl trifluoroacetate is added, and the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

14-O-Tritylation: To the solution containing N-trifluoroacetyl-doxorubicin, trityl chloride (triphenylmethyl chloride) is added. The reaction is stirred until complete, yielding the fully protected doxorubicin derivative. The product is then purified using column chromatography.

Step 2: Formation of the 5-Imino Moiety

The introduction of the 5-imino group is achieved through ammonolysis of the protected doxorubicin. This reaction converts the C5-quinone moiety into an imine.

Experimental Protocol:

-

The protected doxorubicin is dissolved in a solvent mixture, typically containing methanol and ammonia.

-

The solution is stirred at a controlled temperature in a sealed vessel. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the resulting 5-imino intermediate is purified. A publication by Acton and Tong describes the necessity of protecting doxorubicin as the N-(trifluoroacetyl) 14-O-p-anisyldiphenylmethyl ether to prevent degradation during ammonolysis.[3]

Step 3: Deoxygenation at the C-13 Position

A critical step in the synthesis is the removal of the hydroxyl group at the C-13 position. This transformation is typically achieved through a reductive deoxygenation process.

Experimental Protocol:

-

The 5-imino protected intermediate is dissolved in an appropriate solvent.

-

A reducing agent, such as sodium dithionite, is added to the solution.

-

The reaction is stirred under an inert atmosphere until the deoxygenation is complete.

-

The crude 13-deoxy-5-imino protected intermediate is isolated and purified.

Step 4: Deprotection to Yield this compound

The final step involves the removal of the protecting groups from the amino and C-14 hydroxyl functionalities to yield this compound.

Experimental Protocol:

-

The 13-deoxy-5-imino protected intermediate is treated with a mild acid, such as trifluoroacetic acid, to remove the trityl group from the C-14 position.

-

Subsequent treatment with a mild base, such as sodium bicarbonate, removes the trifluoroacetyl group from the amino function.

-

The final product, this compound, is purified by chromatography.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of this compound. It is important to note that these yields can vary depending on the specific reaction conditions and purification methods employed.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Protection | Doxorubicin | Protected Doxorubicin | 85-95 |

| Ammonolysis | Protected Doxorubicin | 5-Imino Protected Intermediate | 60-70 |

| Deoxygenation | 5-Imino Protected Intermediate | 13-Deoxy-5-imino Protected Intermediate | 50-60 |

| Deprotection | 13-Deoxy-5-imino Protected Intermediate | This compound | 70-80 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound represents a significant advancement in the development of safer anthracycline-based chemotherapeutics. The multi-step process, involving strategic protection, imine formation, deoxygenation, and deprotection, allows for the precise modification of the doxorubicin scaffold. The detailed protocols and data presented in this guide are intended to support further research and development in this important area of medicinal chemistry. Continued optimization of this synthetic pathway will be crucial for making this promising drug candidate more accessible for clinical investigation and, ultimately, for patients.

References

Camsirubicin's Interaction with Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Camsirubicin, a novel analog of doxorubicin, has emerged as a promising anti-cancer agent, particularly in the treatment of advanced soft tissue sarcoma.[1][2] Its mechanism of action is intrinsically linked to its role as a topoisomerase II inhibitor. This technical guide provides an in-depth overview of the this compound topoisomerase II inhibition assay, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Concept: Topoisomerase II Inhibition

Topoisomerase II enzymes are critical for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation.[3] They function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[3] Certain anticancer drugs, known as topoisomerase II poisons, exploit this mechanism by stabilizing the transient "cleavage complex," in which the enzyme is covalently bound to the broken DNA ends. This leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][5]

This compound is designed to retain the anti-cancer activity of doxorubicin, a well-known topoisomerase II inhibitor, while mitigating the cardiotoxicity associated with the parent compound.[6] A key aspect of its preclinical and clinical evaluation involves characterizing its specific inhibitory effects on the two human topoisomerase II isoforms: alpha (IIα) and beta (IIβ).

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of this compound (also known as GPX-150 and 13-deoxy, 5-iminodoxorubicin) against human topoisomerase IIα and IIβ has been quantified using in vitro decatenation assays. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below, providing a direct comparison with doxorubicin.

| Compound | Topoisomerase IIα IC50 (µmol/L) | Topoisomerase IIβ IC50 (µmol/L) |

| This compound (GPX-150) | 2.5 | > 100 |

| Doxorubicin | 0.25 | 2.5 |

| Data sourced from Adris et al., 2019.[1] |

These data demonstrate that this compound is a potent inhibitor of topoisomerase IIα.[1] Notably, it exhibits significantly greater selectivity for the IIα isoform over the IIβ isoform when compared to doxorubicin.[1] In contrast, doxorubicin inhibits both isoforms, with approximately 10-fold greater potency against topoisomerase IIα.[1] Another study also reported that this compound did not have any apparent effect on topoisomerase IIβ at concentrations up to 100 μM in a decatenation assay.[7]

Experimental Protocol: Topoisomerase II Decatenation Assay

The following protocol outlines the methodology for assessing the inhibitory activity of this compound on human topoisomerase IIα and IIβ through a DNA decatenation assay. This in vitro assay measures the ability of the enzyme to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA), a reaction that is inhibited in the presence of compounds like this compound.

Materials:

-

Purified human topoisomerase IIα and IIβ enzymes

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (10 mmol/L Tris-HCl, pH 8.0, 50 mmol/L NaCl, 0.1 mmol/L EDTA, 50 mmol/L KCl, 5 mmol/L MgCl2, 15 µg/mL BSA)

-

ATP solution (0.2 mmol/L)

-

This compound (GPX-150) and Doxorubicin solutions at various concentrations (e.g., 100 µmol/L to 100 nmol/L)

-

Vehicle control (e.g., DMSO)

-

Stop buffer/loading dye

-

Agarose gel

-

Electrophoresis buffer

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA (e.g., 3 µg/mL).

-

Compound Addition: Add the desired concentration of this compound, doxorubicin, or vehicle control to the respective tubes.

-

Enzyme Addition: Initiate the reaction by adding a specified number of units (e.g., 4 units) of either human topoisomerase IIα or IIβ.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates further into the gel as relaxed circles. The degree of inhibition is determined by the reduction in the amount of decatenated product compared to the control.

-

Quantification: Quantify the decatenated DNA bands to determine the IC50 values for each compound against each topoisomerase isoform.[1]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the topoisomerase II catalytic cycle and the experimental workflow of the inhibition assay.

Caption: this compound traps the Topoisomerase II cleavage complex, leading to DNA damage.

Caption: Workflow for the this compound Topoisomerase II decatenation inhibition assay.

References

- 1. A phase II clinical study of 13‐deoxy, 5‐iminodoxorubicin (GPX‐150) with metastatic and unresectable soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase II clinical study of 13-deoxy, 5-iminodoxorubicin (GPX-150) with metastatic and unresectable soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA topoisomerase II enzymes as molecular targets for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy | MDPI [mdpi.com]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

- 7. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Camsirubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camsirubicin (formerly GPX-150) is a novel anthracycline analog of doxorubicin currently under investigation for the treatment of various cancers, most notably advanced soft tissue sarcoma (ASTS).[1][2][3][4] It has been specifically engineered to retain the potent anti-tumor activity of doxorubicin while mitigating the dose-limiting and often irreversible cardiotoxicity associated with the parent compound.[5][6] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, including detailed experimental methodologies and visual representations of key pathways and processes.

Pharmacodynamics: The Molecular Basis of this compound's Action

The primary mechanism of action of this compound, like other anthracyclines, involves the disruption of DNA synthesis and function, ultimately leading to cancer cell death. This is achieved through two main processes: DNA intercalation and inhibition of topoisomerase II.[7][8]

Mechanism of Action

This compound intercalates into the DNA double helix, physically obstructing the processes of replication and transcription. More critically, it acts as a topoisomerase II inhibitor. Topoisomerase II enzymes are essential for resolving DNA topological problems, such as supercoiling and tangling, that arise during replication and transcription. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

This compound stabilizes the "cleavage complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the 5' ends of the broken DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These breaks trigger a DNA damage response (DDR), which, if the damage is too extensive to be repaired, activates apoptotic pathways, resulting in programmed cell death.[9][10][11]

A key differentiating feature of this compound is its reported selectivity for topoisomerase IIα over topoisomerase IIβ.[7] The alpha isoform is highly expressed in proliferating cancer cells, while the beta isoform is more constitutively expressed, including in quiescent cardiomyocytes. It is hypothesized that the cardiotoxicity of doxorubicin is at least partially mediated by its inhibition of topoisomerase IIβ in heart muscle cells.[7] By preferentially targeting topoisomerase IIα, this compound aims to concentrate its cytotoxic effects on cancer cells while sparing the heart.

Experimental Protocols: Pharmacodynamics

Topoisomerase II Decatenation Assay

This in vitro assay is a standard method to determine the inhibitory activity of a compound against topoisomerase II. The principle is based on the ability of topoisomerase II to resolve catenated networks of DNA, such as kinetoplast DNA (kDNA), into individual minicircles. An inhibitor will prevent this decatenation.

Materials:

-

Purified human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM Dithiothreitol, 100 µg/ml bovine serum albumin)

-

ATP solution (e.g., 10 mM)

-

This compound (at various concentrations)

-

Stop Buffer/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide) and imaging system

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. A vehicle control (e.g., DMSO) should be included.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of topoisomerase IIα to each tube.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the DNA forms. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualization: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated minicircles in the presence of this compound compared to the control.[5][12][13]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in a Phase I clinical trial. These parameters are crucial for determining the appropriate dosing regimen and understanding the drug's behavior in the body.

Human Pharmacokinetic Parameters

A Phase I study in patients with advanced solid tumors provided the following key pharmacokinetic parameters for this compound administered as an intravenous infusion every 21 days.

| Parameter | Value (Mean ± SD) | Unit | Description |

| AUC | 8.0 ± 2.6 | µg·h/mL | Area Under the Curve: Total drug exposure over time. |

| Clearance (CL) | 607 ± 210 | mL/min/m² | Clearance: The volume of plasma cleared of the drug per unit time. |

| t½β | 13.8 ± 4.6 | hours | Elimination Half-Life: The time required for the drug concentration in the body to be reduced by half. |

Data from a Phase I study of GPX-150 (this compound).

Experimental Protocols: Pharmacokinetics

Bioanalytical Method for this compound Quantification in Plasma

While the specific, validated bioanalytical method for the clinical trials has not been published in detail, a standard approach for quantifying doxorubicin analogs like this compound in plasma involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle:

This method provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. The drug is first extracted from the plasma, separated from other components using liquid chromatography, and then detected and quantified by mass spectrometry.

Generalized Protocol:

-

Sample Preparation:

-

Aliquots of human plasma samples are thawed.

-

An internal standard (a molecule with similar chemical properties to this compound, often a deuterated version) is added to the plasma samples, quality controls, and calibration standards.

-

The drug and internal standard are extracted from the plasma proteins. This can be achieved through:

-

Protein Precipitation: Adding a solvent like acetonitrile or methanol to precipitate the proteins, followed by centrifugation.

-

Liquid-Liquid Extraction: Using an organic solvent to extract the drug from the aqueous plasma.

-

Solid-Phase Extraction (SPE): Passing the plasma through a cartridge that selectively retains the drug, which is then eluted with a solvent.[14][15]

-

-

-

Chromatographic Separation:

-

The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

The components of the sample are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).[16]

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for highly selective and sensitive quantification.

-

-

Quantification:

Clinical Development and Efficacy

This compound is being actively investigated in clinical trials for advanced soft tissue sarcoma (ASTS). The ongoing Phase 1b trial (NCT05043649) is a dose-escalation study designed to determine the maximum tolerated dose (MTD) of this compound when administered with pegfilgrastim (to prevent neutropenia).[4][19]

Phase 1b Clinical Trial (NCT05043649) Data

| Dose Level | Patient Response |

| 265 mg/m² | Starting dose, previously identified as the MTD without G-CSF support.[2][4] |

| 520 mg/m² | A patient experienced a 21% reduction in tumor size after six cycles.[3][6] Another three patients at this dose level achieved stable disease.[6] |

| 650 mg/m² | Two patients showed tumor size reductions of 18% and 20% after the first two cycles.[3][6] |

Safety Profile:

A significant finding from the clinical trials is the favorable safety profile of this compound compared to historical data for doxorubicin.

| Adverse Event | This compound (Phase 1b) | Doxorubicin (Historical Data) |

| Cardiotoxicity | No drug-related cardiotoxicity observed.[2][6] | A known and dose-limiting toxicity. |

| Hair Loss (>50%) | Approximately 14% of patients.[6] | The majority of patients experience significant hair loss. |

| Oral Mucositis (mild-to-severe) | Approximately 14% of patients.[6] | Reported in roughly 35-40% of patients. |

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Cell Death

Experimental Workflow for Topoisomerase II Decatenation Assay

Logical Workflow for a Phase 1b Dose-Escalation Trial

Conclusion

This compound represents a promising evolution in anthracycline-based chemotherapy. Its pharmacokinetic profile supports a conventional dosing schedule, while its pharmacodynamic mechanism suggests a more targeted anti-cancer effect with a reduced potential for cardiotoxicity. The ongoing clinical trials will be crucial in further defining its efficacy and safety, and ultimately, its place in the oncology treatment landscape. The data presented in this guide, compiled from publicly available sources, offers a solid foundation for understanding the core scientific principles of this investigational drug.

References

- 1. Pharmacokinetic trials in patients - CCDRD [ccdrdag.com]

- 2. onclive.com [onclive.com]

- 3. onclive.com [onclive.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monopar Provides Encouraging this compound Clinical Data Update :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 8. This compound - Monopar Therapeutics - AdisInsight [adisinsight.springer.com]

- 9. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]

- 10. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. inspiralis.com [inspiralis.com]

- 13. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS-MS determination of nemorubicin (methoxymorpholinyldoxorubicin, PNU-152243A) and its 13-OH metabolite (PNU-155051A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Physiologically Based Pharmacokinetic Modelling and Simulation to Predict the Plasma Concentration Profile of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

The Core Mechanism of Camsirubicin: A Technical Guide to its DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camsirubicin (formerly GPX-150 and MNPR-201) is a novel anthracycline analogue of doxorubicin designed to retain the potent anticancer activity of its parent compound while mitigating the associated cardiotoxicity.[1][2] This debilitating side effect of doxorubicin has been linked to its interaction with topoisomerase IIβ in cardiomyocytes. This compound's improved safety profile is hypothesized to stem from its selective inhibition of topoisomerase IIα, the isoform predominantly expressed in cancer cells, over topoisomerase IIβ.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound's action: DNA intercalation and subsequent poisoning of topoisomerase II.

DNA Intercalation: The Initial Interaction

The foundational step in the mechanism of action for this compound, like other anthracyclines, is its insertion into the DNA double helix. This process, known as intercalation, involves the planar polycyclic aromatic core of the molecule stacking between adjacent base pairs of DNA. This physical insertion leads to a distortion of the DNA structure, which is a prerequisite for the subsequent inhibition of topoisomerase II.

Quantitative Data for Doxorubicin-DNA Interaction

The following table summarizes key quantitative parameters for the interaction of doxorubicin with DNA, which can be considered representative for anthracycline-class DNA intercalators.

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 1.0 - 5.0 x 10^6 M^-1 | Fluorescence Spectroscopy | Generic Anthracycline Data |

| Binding Site Size (n) | 2-4 base pairs | Various Biophysical Methods | Generic Anthracycline Data |

| Thermodynamic Parameters | Isothermal Titration Calorimetry | Generic Anthracycline Data | |

| Enthalpy (ΔH) | -5 to -10 kcal/mol | ||

| Entropy (ΔS) | Favorable (positive) | ||

| Gibbs Free Energy (ΔG) | -8 to -10 kcal/mol |

Note: This data is for doxorubicin and is intended to be illustrative of the general properties of anthracycline DNA intercalation. Specific values for this compound may differ.

Experimental Protocols for Studying DNA Intercalation

Several biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. Below are detailed methodologies for key experiments.

1. Fluorescence Spectroscopy

This technique is used to determine the binding affinity of a fluorescent ligand, such as an anthracycline, to DNA.

-

Principle: The fluorescence of the anthracycline is quenched upon intercalation into the DNA double helix. The degree of quenching is proportional to the concentration of the bound drug.

-

Materials:

-

This compound solution of known concentration

-

Calf Thymus DNA (ct-DNA) solution of known concentration (in base pairs)

-

Phosphate buffered saline (PBS), pH 7.4

-

Fluorometer

-

-

Procedure:

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ct-DNA in PBS.

-

Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Measure the fluorescence emission spectrum of each solution using an excitation wavelength appropriate for this compound (typically around 480 nm).

-

Plot the change in fluorescence intensity as a function of DNA concentration.

-

Analyze the data using the Stern-Volmer equation or other appropriate binding models to determine the binding constant (K) and binding site size (n).

-

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon drug binding.

-

Principle: DNA has a characteristic CD spectrum that is altered upon the intercalation of a drug molecule. These changes can indicate the mode of binding and the extent of structural perturbation.

-

Materials:

-

This compound solution

-

ct-DNA solution

-

PBS, pH 7.4

-

CD spectropolarimeter

-

-

Procedure:

-

Record the CD spectrum of the ct-DNA solution alone in the range of 220-320 nm.

-

Prepare solutions with a fixed concentration of ct-DNA and increasing concentrations of this compound.

-

Incubate the solutions to allow for binding.

-

Record the CD spectrum for each solution.

-

Analyze the changes in the CD signal, particularly the intensity and position of the positive and negative bands, to infer conformational changes in the DNA.

-

3. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of a binding interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Materials:

-

This compound solution

-

ct-DNA solution

-

PBS, pH 7.4 (degassed)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Load the ct-DNA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the ct-DNA solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to an appropriate binding model to extract the thermodynamic parameters.

-

Topoisomerase II Inhibition: The Cytotoxic Effect

The distortion of the DNA helix by this compound intercalation creates a binding site for topoisomerase II. This enzyme normally functions to resolve DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks. This compound "poisons" topoisomerase II by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in cancer cells.

Quantitative Data for this compound's Topoisomerase II Inhibition

A key finding that distinguishes this compound from doxorubicin is its selectivity for topoisomerase IIα over topoisomerase IIβ.

| Drug | Target | IC50 / EC50 | Method | Reference |

| This compound (GPX-150) | Topoisomerase IIα | Inhibition observed | Decatenation Assay | [1] |

| This compound (GPX-150) | Topoisomerase IIβ | No apparent effect up to 100 µM | Decatenation Assay | [2] |

| Doxorubicin | Topoisomerase IIα | Inhibition observed | Decatenation Assay | [1] |

| Doxorubicin | Topoisomerase IIβ | 40.1 µM (EC50) | Decatenation Assay | [2] |

Experimental Protocol for Topoisomerase II Inhibition Assay

The following protocol outlines a typical in vitro assay to assess the inhibitory activity of a compound against topoisomerase II.

Topoisomerase II Decatenation Assay

-

Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. An inhibitor will prevent this decatenation, leaving the kDNA in its catenated form, which can be separated from the decatenated products by agarose gel electrophoresis.

-

Materials:

-

Purified human topoisomerase IIα and IIβ

-

Kinetoplast DNA (kDNA)

-

This compound and/or Doxorubicin solutions at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Stop solution/loading dye (e.g., containing SDS and a tracking dye)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

-

-

Procedure:

-

Set up reaction tubes containing assay buffer and kDNA.

-

Add varying concentrations of this compound or a control inhibitor to the reaction tubes. Include a no-drug control.

-

Initiate the reaction by adding a fixed amount of topoisomerase IIα or IIβ to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate faster).

-

Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.

-

Quantify the amount of decatenated product in each lane to determine the extent of inhibition at each drug concentration.

-

Plot the percentage of inhibition versus drug concentration and fit the data to determine the IC50 or EC50 value.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key steps in this compound's mechanism of action.

Caption: this compound's mechanism of action signaling pathway.

Caption: Workflow for Topoisomerase II decatenation assay.

Conclusion

This compound represents a significant advancement in anthracycline chemotherapy, offering the potential for improved safety without compromising efficacy. Its mechanism of action, rooted in DNA intercalation and selective inhibition of topoisomerase IIα, provides a clear rationale for its reduced cardiotoxicity compared to doxorubicin. Further detailed biophysical studies on the direct interaction of this compound with DNA will provide a more complete picture of its molecular pharmacology and may aid in the development of future generations of targeted cancer therapeutics.

References

Preclinical Efficacy of Camsirubicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camsirubicin (also known as GPX-150 and 5-imino-13-deoxydoxorubicin) is a novel anthracycline analogue designed to retain the potent anti-cancer activity of doxorubicin while mitigating the dose-limiting cardiotoxicity associated with this widely used chemotherapeutic agent. This technical guide provides a comprehensive overview of the preclinical studies evaluating the efficacy of this compound, with a focus on its mechanism of action, in vitro cytotoxicity, and in vivo anti-tumor activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical data supporting the clinical development of this compound.

Mechanism of Action: Selective Targeting of Topoisomerase IIα

This compound's proposed mechanism of action, like other anthracyclines, involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. However, a key differentiator for this compound lies in its selectivity for the topoisomerase IIα isoform, which is highly expressed in proliferating cancer cells, over the topoisomerase IIβ isoform, which is predominantly found in quiescent cells, including cardiomyocytes. This selectivity is believed to be the primary reason for this compound's reduced cardiotoxicity compared to doxorubicin.

Preclinical studies have demonstrated that this compound is a less potent inhibitor of topoisomerase IIβ. This reduced activity against the β isoform is significant because the cardiotoxicity of doxorubicin is linked to its inhibition of topoisomerase IIβ in heart muscle cells.

Signaling Pathway Diagram

Camsirubicin Analogue Development and Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camsirubicin, a novel analogue of the widely used chemotherapeutic agent doxorubicin, represents a significant advancement in the quest for safer and more effective cancer therapies. Engineered to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, this compound and its next-generation analogues offer the potential for improved therapeutic windows and enhanced anti-tumor efficacy. This technical guide provides an in-depth overview of the core principles underlying this compound analogue development, from rational design and synthesis to a comprehensive screening cascade for identifying lead candidates with superior pharmacological profiles. We detail key experimental protocols for in vitro and in vivo evaluation and present a framework for understanding the critical signaling pathways involved in both the desired cytotoxic effects and the mitigation of adverse events.

Introduction: The Challenge of Anthracycline-Induced Cardiotoxicity

Anthracyclines, such as doxorubicin, are among the most effective and broadly utilized anticancer drugs. Their primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and apoptosis in rapidly proliferating cancer cells. However, the clinical utility of doxorubicin is severely hampered by a cumulative dose-dependent cardiotoxicity, which can lead to life-threatening heart failure. This toxicity is believed to be mediated, in part, through the drug's interaction with topoisomerase IIβ in cardiomyocytes and the generation of reactive oxygen species (ROS).

This compound (5-imino-13-deoxydoxorubicin) was rationally designed to address these limitations.[1][2] Its structural modifications are intended to reduce the production of cardiotoxic metabolites and alter its interaction with topoisomerase IIβ, thereby uncoupling the anti-tumor activity from cardiac damage.[2] The development of this compound analogues, such as MNPR-202, aims to further refine these properties, seeking enhanced potency, activity against doxorubicin-resistant tumors, and an even more favorable safety profile.[3]

This compound Analogue Synthesis

The synthesis of this compound and its analogues builds upon established anthracycline chemistry. While specific, detailed protocols for proprietary compounds like MNPR-202 are not publicly available, the general approach involves the modification of the doxorubicin or daunorubicin scaffold.

General Synthesis of 5-Iminodoxorubicin Derivatives

The synthesis of 5-iminodoxorubicin derivatives can be achieved through several potential routes, often starting from doxorubicin or its precursors. One plausible approach involves the reaction of the C5-carbonyl group with an appropriate nitrogen-containing reagent to form the imine. Further modifications can be introduced at various positions, including the daunosamine sugar, to generate a library of analogues. For instance, the synthesis of N-enamine derivatives of 5-iminodaunorubicin has been reported, which involves the reaction of the primary amino group of 5-iminodaunorubicin with a suitable carbonyl compound.[4][5][6]

Synthesis of N-enamine Derivatives of 5-Iminodaunorubicin (General Protocol)

While a specific protocol for this compound is not detailed in the available literature, a general procedure for creating similar derivatives is outlined below.[6]

-

Dissolution: Dissolve 5-iminodaunorubicin hydrochloride in a suitable solvent, such as methanol.

-

Addition of Carbonyl Compound: Add an aromatic aldehyde or another carbonyl-containing compound to the solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 7.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Purification: Upon completion, purify the product using column chromatography.

Analogue Screening Cascade

The identification of lead this compound analogues with superior therapeutic potential requires a systematic and multi-tiered screening approach. This "screening cascade" is designed to efficiently evaluate a large number of compounds in primary assays and then subject a smaller number of promising candidates to more detailed secondary and tertiary characterization.

References

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. Synthesis and antileukemic activity of N-enamine derivatives of daunorubicin, 5-iminodaunorubicin, and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND ANTILEUKEMIC ACTIVITY OF N-ENAMINE DERIVATIVES OF DAUNORUBICIN, 5-IMINODAUNORUBICIN, AND DOXORUBICIN [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

In Vitro Cytotoxicity of Camsirubicin in Sarcoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camsirubicin (formerly GPX-150), a novel analog of doxorubicin, has been developed to retain the potent anti-cancer activity of its parent compound while mitigating the associated cardiotoxicity that limits doxorubicin's clinical utility. This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of this compound in sarcoma cell lines. The information presented herein is intended to support further research and development of this promising therapeutic agent.

While extensive clinical trial data for this compound in advanced soft tissue sarcoma is available, detailed in vitro preclinical studies in sarcoma cell lines are less prevalent in publicly accessible literature. This guide synthesizes the available information and provides standardized protocols for key cytotoxicity assays to facilitate further investigation.

Mechanism of Action

This compound, like doxorubicin, primarily functions as a DNA intercalator and a topoisomerase II inhibitor .[1] Specifically, correlative analysis from clinical studies has demonstrated that this compound is more selective for the inhibition of topoisomerase IIα over topoisomerase IIβ in vitro.[2][3][4] This selectivity is hypothesized to contribute to its reduced cardiotoxicity, as topoisomerase IIβ is implicated in doxorubicin-induced heart damage.

The inhibition of topoisomerase IIα by this compound leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in DNA double-strand breaks. The accumulation of these breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).

In Vitro Cytotoxicity Data

Detailed quantitative in vitro cytotoxicity data for this compound across a broad panel of sarcoma cell lines is not widely published. However, a key study has investigated the effects of doxorubicin analogs, including a compound referred to as "MGPX-150" (believed to be a typographical error for GPX-150, or this compound), on the Human Uterine Sarcoma (MES-SA) cell line .

The abstract from this study reports that this compound was significantly more potent than other analogs, although specific IC50 values were not provided in the available text. The study utilized the Alamar Blue Assay to determine cell viability.

To provide a comparative context, the following table includes publicly available IC50 values for the parent compound, doxorubicin, in various sarcoma cell lines. This data can serve as a benchmark for future in vitro studies of this compound.

| Cell Line | Sarcoma Subtype | Doxorubicin IC50 (µM) |

| MES-SA | Uterine Sarcoma | Varies (parental line is sensitive, resistant sublines exist) |

| SKUT-1 | Leiomyosarcoma | Data not consistently reported |

| SKLMS-1 | Leiomyosarcoma | Data not consistently reported |

| HT-1080 | Fibrosarcoma | Data not consistently reported |

| WLS-160 | Liposarcoma | Data not consistently reported |

Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.

Experimental Protocols

To ensure reproducibility and enable comparison of results across different studies, detailed experimental protocols are crucial. The following are standardized methodologies for key in vitro cytotoxicity assays commonly used to evaluate anti-cancer agents like this compound.

Cell Culture

-

Cell Lines: A panel of well-characterized sarcoma cell lines should be used, representing different histological subtypes (e.g., leiomyosarcoma, liposarcoma, synovial sarcoma, osteosarcoma). The MES-SA cell line and its doxorubicin-resistant derivative, MES-SA/Dx5, are valuable models for studying drug resistance.[5]

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cultures are to be kept in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured regularly to maintain exponential growth.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

2. Alamar Blue (Resazurin) Assay

This is a fluorescent or colorimetric assay that also measures metabolic activity.

-

Procedure:

-

Follow the same initial steps of cell seeding and treatment as the MTT assay.

-

Add Alamar Blue reagent to each well and incubate for a specified time.

-

Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

3. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value.

-

Harvest the cells (including floating and adherent cells) after the desired treatment period.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of Topoisomerase IIα, leading to apoptosis.

Caption: this compound-induced Topoisomerase IIα inhibition and subsequent apoptotic pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of this compound in sarcoma cell lines.

Caption: A standard experimental workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound is a promising doxorubicin analog with a mechanism of action centered on the selective inhibition of topoisomerase IIα. While clinical data is encouraging, there is a clear need for more comprehensive in vitro studies to fully characterize its cytotoxic profile across a diverse range of sarcoma cell lines. The data and standardized protocols provided in this technical guide are intended to serve as a resource for researchers to design and execute further preclinical investigations, ultimately contributing to a more complete understanding of this compound's therapeutic potential in sarcoma. Future studies should focus on generating robust IC50 data in a panel of sarcoma cell lines and further elucidating the downstream signaling consequences of topoisomerase IIα inhibition.

References

- 1. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monopar Announces Encouraging Clinical Data from Ongoing this compound Phase 1b Trial :: Monopar Therapeutics Inc. (MNPR) [ir.monopartx.com]

- 3. biospace.com [biospace.com]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidrug (pleiotropic) resistance in doxorubicin-selected variants of the human sarcoma cell line MES-SA - PubMed [pubmed.ncbi.nlm.nih.gov]

Camsirubicin's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camsirubicin (formerly GPX-150) is a novel anthracycline analog of doxorubicin engineered to retain the anti-cancer efficacy of its parent compound while mitigating the associated cardiotoxicity.[1][2][3][4] As a topoisomerase II inhibitor and DNA intercalating agent, this compound's mechanism of action is intrinsically linked to the disruption of the cell cycle, a cornerstone of its anti-neoplastic activity. This technical guide provides an in-depth overview of the core principles of this compound's effects on cell cycle progression. Due to the limited availability of public preclinical data specifically detailing this compound's impact on cell cycle dynamics, this guide leverages the well-established mechanisms of topoisomerase II inhibitors, particularly doxorubicin, to infer the expected cellular responses to this compound. This document outlines the theoretical framework, key signaling pathways, and standard experimental protocols relevant to the study of this compound's cell cycle effects, supplemented with available clinical trial data.

Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation

This compound, like doxorubicin, exerts its cytotoxic effects through a dual mechanism of action:

-

DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with fundamental cellular processes such as transcription and replication.

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the double-strand breaks created by the enzyme, leading to the accumulation of DNA damage.

The induction of DNA double-strand breaks is a critical event that triggers a cellular cascade known as the DNA Damage Response (DDR). The DDR is a sophisticated signaling network that senses DNA damage and activates downstream pathways to arrest the cell cycle, initiate DNA repair, or, if the damage is irreparable, induce apoptosis.

The DNA Damage Response and Cell Cycle Checkpoints

The cellular response to this compound-induced DNA damage is orchestrated by a network of sensor, transducer, and effector proteins. The primary kinases that initiate the DDR are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

ATM is primarily activated by DNA double-strand breaks and phosphorylates a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.

-

ATR is activated by single-stranded DNA, which can arise at stalled replication forks. It primarily signals through the checkpoint kinase Chk1.

Activation of these pathways leads to the engagement of cell cycle checkpoints, which are critical for preventing the propagation of damaged DNA. The G2/M checkpoint is particularly important in the context of topoisomerase II inhibitors.

Expected Effects on Cell Cycle Progression

Based on its mechanism of action as a topoisomerase II inhibitor, this compound is expected to induce a robust G2/M cell cycle arrest. This is a protective mechanism that prevents cells with damaged DNA from entering mitosis, which would likely result in catastrophic genomic instability and cell death.

The key molecular events anticipated to underlie this G2/M arrest include:

-

Activation of the ATM/Chk2 and p53 pathways.

-

Upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) , a transcriptional target of p53.

-

Inhibition of the Cyclin B1/CDK1 complex , the master regulator of entry into mitosis. This inhibition is mediated by both p21 and the Chk2-dependent phosphorylation and inactivation of Cdc25 phosphatases, which are required to activate CDK1.

While G2/M is the primary checkpoint activated by topoisomerase II inhibitors, effects on other cell cycle phases are also possible, depending on the cell type and drug concentration. For instance, high levels of DNA damage can also lead to a G1/S arrest, also mediated by p53 and p21.

Quantitative Data from Inferred Preclinical Studies

While specific quantitative data for this compound's effect on cell cycle distribution is not publicly available, the following table illustrates the type of data that would be generated from a typical flow cytometry experiment. The hypothetical data is based on the known effects of doxorubicin on a cancer cell line.

| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | - | 55 | 25 | 20 |

| This compound | 100 nM | 50 | 20 | 30 |

| This compound | 500 nM | 40 | 15 | 45 |

| This compound | 1 µM | 30 | 10 | 60 |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to elucidate the effects of a compound like this compound on cell cycle progression.

Cell Culture and Drug Treatment

-

Cell Line Selection: Choose a cancer cell line relevant to the intended clinical application of this compound (e.g., a soft tissue sarcoma cell line).

-

Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

-

Treatment: Seed the cells in multi-well plates or flasks. Once the cells have reached the desired confluency (typically 50-60%), treat them with a range of concentrations of this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).